Mesitylene-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mesitylene-13C3 (1,3,5-trimethylbenzene-13C3) is a stable isotopologue of mesitylene, where three carbon atoms in the methyl groups are replaced with the carbon-13 (13C) isotope. This compound retains the symmetric structure of mesitylene, a trimethylbenzene isomer with methyl groups at the 1, 3, and 5 positions of the benzene ring . The isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies, as 13C nuclei provide distinct magnetic resonance signals compared to 12C.

Synthesis of this compound typically involves the use of 13C-enriched precursors, such as 13C-labeled methanol or methyl iodide, which are incorporated into the methyl groups via alkylation reactions. Advanced techniques, including catalytic methylation and Friedel-Crafts alkylation, ensure high isotopic purity (>99% 13C) . Applications span pharmaceutical research (e.g., drug metabolism studies), materials science (e.g., polymer dynamics analysis), and environmental chemistry (e.g., pollutant degradation pathways).

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesitylene-13C3 can be synthesized through the transalkylation of xylene over a solid acid catalyst. The reaction involves the following steps:

-

Transalkylation Reaction: : [ 2 \text{C}_6\text{H}_4(\text{CH}_3)_2 \leftrightarrow \text{C}_6\text{H}_3(\text{CH}_3)_3 + \text{C}_6\text{H}_5\text{CH}_3 ] This reaction is catalyzed by a solid acid catalyst .

-

Trimerization of Propyne: : This method, although impractical, involves the trimerization of propyne using an acid catalyst, yielding a mixture of 1,3,5- and 1,2,4-trimethylbenzenes .

-

Aldol Condensation of Acetone: : Another method involves the trimerization of acetone via aldol condensation, catalyzed and dehydrated by sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled precursors in the synthesis process. The labeled carbon atoms are introduced during the synthesis of the starting materials, ensuring that the final product contains the desired isotopic composition .

Chemical Reactions Analysis

Types of Reactions

Mesitylene-13C3 undergoes various chemical reactions, including:

-

Oxidation

-

Bromination

- Bromination occurs readily, giving mesityl bromide: [ (\text{CH}_3)_3\text{C}_6\text{H}_3 + \text{Br}_2 \rightarrow (\text{CH}_3)_3\text{C}_6\text{H}_2\text{Br} + \text{HBr} ]

-

Organometallic Chemistry

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, manganese dioxide, trifluoroperacetic acid.

Brominating Agents: Bromine.

Catalysts: Solid acid catalysts for transalkylation, sulfuric acid for aldol condensation.

Major Products

Trimesic Acid: From oxidation with nitric acid.

3,5-Dimethyl Benzaldehyde: From oxidation with manganese dioxide.

Mesitol: From oxidation with trifluoroperacetic acid.

Mesityl Bromide: From bromination.

Scientific Research Applications

Mesitylene-13C3 is used in various scientific research applications, including:

-

Chemistry

-

Biology

-

Medicine

-

Industry

Mechanism of Action

The mechanism of action of mesitylene-13C3 involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts as a ligand, forming complexes with metals that facilitate various chemical transformations . In metabolic studies, the labeled carbon atoms allow for the tracing of metabolic pathways and the identification of key intermediates and products .

Comparison with Similar Compounds

Non-Isotopic Analogs

Mesitylene (1,3,5-Trimethylbenzene)

- Molecular Weight : 120.19 g/mol (vs. 123.19 g/mol for Mesitylene-13C3).

- NMR Properties : In 1H NMR, mesitylene exhibits a singlet at ~6.70 ppm (aromatic protons) and a singlet at ~2.30 ppm (methyl protons). This compound, however, enables direct detection of 13C-1H coupling in heteronuclear NMR, with methyl carbons resonating at ~21 ppm .

- Applications: Non-labeled mesitylene is widely used as a solvent or precursor in organic synthesis, whereas this compound serves as a tracer in reaction mechanisms or protein-ligand interaction studies.

Other Trimethylbenzene Isomers

- 1,2,4-Trimethylbenzene (Pseudocumene) and 1,2,3-Trimethylbenzene (Hemimellitene) :

- These isomers lack the symmetry of mesitylene, leading to lower melting points (e.g., pseudocumene: -25°C vs. mesitylene: -45°C) and distinct NMR splitting patterns.

- Their 13C-labeled analogs are less commonly synthesized due to lower demand in isotopic studies, as mesitylene’s symmetry simplifies spectral interpretation .

Other 13C-Labeled Aromatic Compounds

Benzene-13C6

- Molecular Weight : 84.11 g/mol (vs. 123.19 g/mol for this compound).

- Applications : Benzene-13C6 is a benchmark for 13C NMR calibration but lacks functional groups for probing methyl-related interactions. This compound’s methyl groups enable studies of steric effects and hyperconjugation.

Toluene-13C7

- Reactivity : Toluene-13C7 is used in electrophilic substitution studies, but its single methyl group limits insights into multisubstituted systems. This compound provides a model for analyzing paraffin-aryl interactions in complex matrices .

Table 1: Key Properties of this compound and Comparators

Research Findings and Implications

- Isotopic Purity: this compound synthesized via methods described in achieves >99% 13C incorporation, critical for minimizing background noise in quantitative NMR.

- Steric Effects: The methyl groups in this compound induce steric hindrance, making it a probe for studying bulky ligand interactions in catalysis, as noted in steric interference studies .

Biological Activity

Mesitylene-13C3, also known as 1,3,5-trimethylbenzene-13C3, is a stable isotopic variant of mesitylene where three carbon atoms in the methyl groups are replaced with the carbon-13 isotope. Mesitylene itself is a colorless liquid recognized for its sweet aromatic odor and is classified as an aromatic hydrocarbon. Its molecular formula is C9H12, characterized by three methyl groups symmetrically attached to a benzene ring. Mesitylene is commonly derived from coal tar and serves as a precursor for various fine chemicals and industrial applications .

While specific biological activity data for this compound is limited, the biological implications of mesitylene and its derivatives are noteworthy. This article aims to explore the biological activity of this compound, focusing on its interactions in biological systems, potential toxicity, and applications in research.

Toxicological Profile

Mesitylene is generally recognized as having low toxicity. However, prolonged exposure can lead to irritation of the skin and respiratory tract. The toxicity profile of this compound is expected to be similar, given its structural resemblance to mesitylene . Toxicokinetic studies have indicated that trimethylbenzene compounds are absorbed and metabolized in biological fluids, which may provide insights into the behavior of this compound in biological systems .

Interaction Studies

Research on interaction studies involving this compound primarily focuses on its role as a ligand in organometallic chemistry. It forms complexes with transition metals such as molybdenum, which are significant in catalysis and materials science. The unique steric properties of the mesityl group allow it to stabilize low oxidation state metal centers and enhance selectivity in asymmetric synthesis .

Applications in Biological Research

Despite limited direct studies on this compound's biological activity, its isotopic labeling with carbon-13 allows for enhanced tracking and analysis in metabolic studies. This property can be particularly useful in understanding metabolic pathways and interactions at a molecular level.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other trimethylbenzene isomers. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mesitylene | C9H12 | Symmetrical structure; used in organic synthesis |

| Pseudocumene | C9H12 | Different methyl positioning; used in solvents |

| Hemimellitene | C9H12 | Contains one less symmetrical arrangement |

| Durene | C10H14 | Four methyl groups; higher molecular weight |

This compound stands out due to its specific isotopic labeling, which enhances its utility in various analytical applications .

Study on Trimethylbenzene Toxicokinetics

A study aimed at obtaining toxicokinetic data on the absorption and elimination of trimethylbenzene (including mesitylene) indicated that these compounds exhibit similar metabolic pathways. The metabolites were detected in various biological fluids, suggesting that this compound may follow analogous pathways .

Ligand Behavior in Catalysis

In organometallic chemistry, mesitylene derivatives have been shown to act as effective ligands. For example, complexes formed with molybdenum have demonstrated enhanced catalytic activity due to the unique steric properties of the mesityl group. This behavior has implications for developing new catalysts for organic synthesis .

Q & A

Basic Research Questions

Q. How should Mesitylene-<sup>13</sup>C3 be synthesized and characterized to ensure isotopic purity for NMR studies?

- Methodological Answer : Synthesis requires controlled conditions to prevent isotopic scrambling. Use <sup>13</sup>C-labeled precursors (e.g., acetone-<sup>13</sup>C3) in acid-catalyzed trimerization. Characterize via <sup>13</sup>C NMR (single peak at ~21 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>99% purity). For reproducibility, document reaction parameters (temperature, solvent, catalyst) and validate against unlabeled mesitylene .

- Experimental Validation : Include full spectral data in the main text for key compounds; additional replicates or purity assays should be in supplementary materials .

What are the critical considerations when designing kinetic isotope effect (KIE) studies using Mesitylene-<sup>13</sup>C3</sup>?

- Methodological Answer : KIE experiments require precise control of reaction conditions (e.g., solvent, temperature) to isolate isotopic effects. Use comparative kinetic studies with unlabeled mesitylene and quantify differences in rate constants via GC-MS or NMR. Ensure statistical rigor by repeating trials ≥3 times and reporting standard deviations. Address solvent isotope effects by using deuterated solvents consistently across experiments .

Q. How can researchers verify the absence of isotopic dilution in Mesitylene-<sup>13</sup>C3 during long-term storage?

- Methodological Answer : Store samples under inert atmospheres (argon) at -20°C to minimize degradation. Periodically analyze via <sup>13</sup>C NMR and HRMS. Compare peak integrals and isotopic ratios to baseline data. If dilution is detected, recalibrate synthesis protocols or adjust storage conditions .

Advanced Research Questions

Q. How should contradictory data in Mesitylene-<sup>13</sup>C3 reaction mechanisms be resolved?

- Methodological Answer : Contradictions (e.g., conflicting KIE values) demand systematic falsification. First, replicate experiments under identical conditions. Second, apply computational modeling (DFT) to predict isotopic effects and compare with empirical data. Third, analyze intermediate species via in situ spectroscopy (e.g., FT-IR). If discrepancies persist, propose revised mechanisms incorporating steric or electronic factors overlooked in initial hypotheses .

Q. What strategies optimize the use of Mesitylene-<sup>13</sup>C3 in multidimensional NMR experiments for complex mixture analysis?

- Methodological Answer : Use heteronuclear correlation spectroscopy (HSQC, HMBC) to track <sup>13</sup>C-labeled positions in mixtures. Optimize pulse sequences to enhance sensitivity for low-concentration species. For overlapping signals, apply non-uniform sampling (NUS) or machine learning-based deconvolution. Validate assignments with spiked standards and reference to computational chemical shift predictions .

Q. How can researchers design collaborative studies to validate Mesitylene-<sup>13</sup>C3 applications in heterogeneous catalysis?

- Methodological Answer : Define roles for synthetic chemists (isotopic synthesis), spectroscopists (in situ monitoring), and theoreticians (mechanistic modeling). Use shared protocols for catalyst preparation (e.g., metal loading, support materials) and standardized reporting templates for kinetic data. Address inter-lab variability via round-robin testing and harmonized analytical methods .

Q. Data Presentation and Reproducibility

Q. What are the best practices for reporting Mesitylene-<sup>13</sup>C3 data in publications to ensure reproducibility?

- Methodological Answer : Include detailed synthesis procedures (molar ratios, purification steps), spectral parameters (NMR acquisition times, solvent peaks), and raw data in supplementary materials. For computational studies, provide input files (coordinates, basis sets) and software versions. Adhere to journal-specific guidelines for isotopic compound reporting (e.g., RSC’s requirement for isotopic purity validation) .

Q. How should researchers address conflicting isotopic enrichment values reported in literature for Mesitylene-<sup>13</sup>C3?

- Methodological Answer : Conduct a meta-analysis of published protocols to identify variables (e.g., precursor quality, reaction scale). Replicate key studies using identical materials and quantify enrichment via independent methods (NMR, MS, elemental analysis). Publish comparative datasets with error margins to establish consensus values .

Q. Ethical and Collaborative Considerations

Q. What ethical guidelines apply to sharing Mesitylene-<sup>13</sup>C3 spectral data in open-access repositories?

- Methodological Answer : Anonymize raw data to protect unpublished findings. Use repositories like Zenodo or ChemRxiv with CC-BY licenses for public access. Include metadata on instrumentation (e.g., NMR field strength) and processing software. Ensure compliance with institutional data governance policies .

Q. How can interdisciplinary teams mitigate bias in interpreting Mesitylene-<sup>13</sup>C3 isotopic tracer results?

- Methodological Answer : Implement blinded data analysis, where spectroscopists and modelers interpret results independently before cross-verification. Use consensus-building frameworks (e.g., Delphi method) to reconcile divergent interpretations. Document all assumptions and limitations in supplementary discussion sections .

Properties

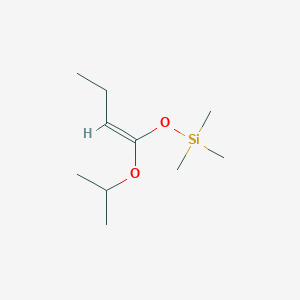

Molecular Formula |

C10H22O2Si |

|---|---|

Molecular Weight |

202.37 g/mol |

IUPAC Name |

trimethyl-[(Z)-1-propan-2-yloxybut-1-enoxy]silane |

InChI |

InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3/b10-8- |

InChI Key |

UKHWCRFUXCDFDJ-NTMALXAHSA-N |

Isomeric SMILES |

CC/C=C(/OC(C)C)\O[Si](C)(C)C |

Canonical SMILES |

CCC=C(OC(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.